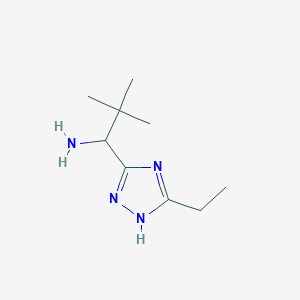
1-(5-ethyl-1H-1,2,4-triazol-3-yl)-2,2-dimethylpropan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-ethyl-1H-1,2,4-triazol-3-yl)-2,2-dimethylpropan-1-amine is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Métodos De Preparación
The synthesis of 1-(5-ethyl-1H-1,2,4-triazol-3-yl)-2,2-dimethylpropan-1-amine can be achieved through multiple synthetic routes. One common method involves the reaction of 5-ethyl-1H-1,2,4-triazole with 2,2-dimethylpropan-1-amine under specific conditions. The reaction typically requires a catalyst and may be carried out under microwave irradiation to enhance the yield and reduce reaction time . Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher efficiency and cost-effectiveness.
Análisis De Reacciones Químicas
1-(5-ethyl-1H-1,2,4-triazol-3-yl)-2,2-dimethylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the triazole ring can be substituted with different functional groups using appropriate reagents.
Common reagents and conditions used in these reactions include solvents like ethanol or methanol, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction . Major products formed from these reactions depend on the specific reagents and conditions used but often include derivatives with modified functional groups on the triazole ring.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 1-(5-ethyl-1H-1,2,4-triazol-3-yl)-2,2-dimethylpropan-1-amine involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase-II inhibitor, the compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting various physiological processes . The triazole ring plays a crucial role in this interaction, providing the necessary binding affinity and specificity.
Comparación Con Compuestos Similares
1-(5-ethyl-1H-1,2,4-triazol-3-yl)-2,2-dimethylpropan-1-amine can be compared with other triazole derivatives such as:
1H-1,2,3-triazole analogs: These compounds also exhibit enzyme inhibitory activities and are used in similar applications.
4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids: These hybrids have shown potent anticancer activities and are being explored for their therapeutic potential.
N-(5-amino-1H-1,2,4-triazol-3-yl)propanamides: These compounds are used in the synthesis of various biologically active molecules and have applications in medicinal chemistry.
The uniqueness of this compound lies in its specific structure, which provides distinct chemical properties and biological activities compared to other triazole derivatives.
Propiedades
Fórmula molecular |
C9H18N4 |
|---|---|
Peso molecular |
182.27 g/mol |
Nombre IUPAC |
1-(5-ethyl-1H-1,2,4-triazol-3-yl)-2,2-dimethylpropan-1-amine |
InChI |
InChI=1S/C9H18N4/c1-5-6-11-8(13-12-6)7(10)9(2,3)4/h7H,5,10H2,1-4H3,(H,11,12,13) |
Clave InChI |
BCAANVOMDASSAS-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NC(=NN1)C(C(C)(C)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


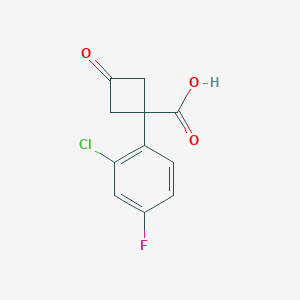
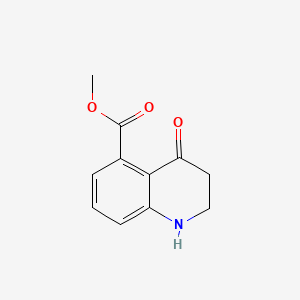


![2-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetonitrile](/img/structure/B13564468.png)
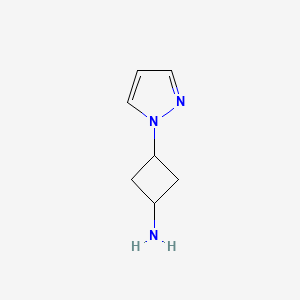
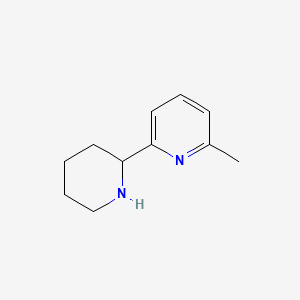

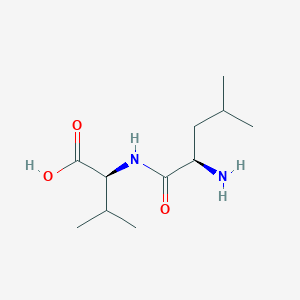
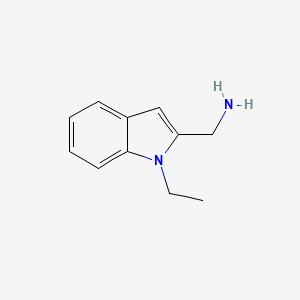
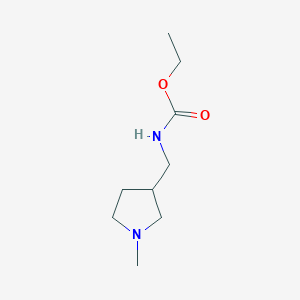
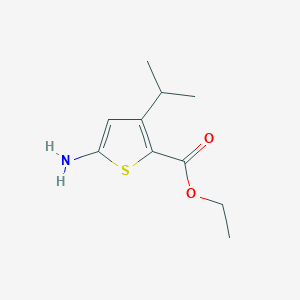
![5-(Bromomethyl)-5-methylspiro[2.3]hexane](/img/structure/B13564537.png)
![tert-butylN-(3-{[(tert-butoxy)carbonyl]amino}-2-(fluorosulfonyl)propyl)carbamate](/img/structure/B13564543.png)
